Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC13485047
Molecular Formula: C13H28N2O4
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester -](/images/structure/VC13485047.png)
Specification
Molecular Formula | C13H28N2O4 |
---|---|
Molecular Weight | 276.37 g/mol |
IUPAC Name | tert-butyl N-[3-[2-(3-aminopropoxy)ethoxy]propyl]carbamate |
Standard InChI | InChI=1S/C13H28N2O4/c1-13(2,3)19-12(16)15-7-5-9-18-11-10-17-8-4-6-14/h4-11,14H2,1-3H3,(H,15,16) |
Standard InChI Key | VENKBTRFJOWPPW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCOCCOCCCN |
Canonical SMILES | CC(C)(C)OC(=O)NCCCOCCOCCCN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Connectivity
The compound’s molecular formula is C₁₃H₂₈N₂O₄, with a molar mass of 276.37 g/mol . Its SMILES notation (CC(C)(C)OC(=O)NCCCOCCOCCCN
) delineates a tert-butyloxycarbonyl (Boc) group attached to a nitrogen atom, which is further connected to a triethylene glycol-like chain terminating in a primary amine . The InChIKey (VENKBTRFJOWPPW-UHFFFAOYSA-N
) confirms its unique stereochemical identity .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₈N₂O₄ | |
SMILES | CC(C)(C)OC(=O)NCCCOCCOCCCN | |
InChIKey | VENKBTRFJOWPPW-UHFFFAOYSA-N | |
Molar Mass | 276.37 g/mol |
Functional Group Analysis
The molecule features:
-
A tert-butyl carbamate group (Boc), which serves as a protective moiety for amines in synthetic chemistry.
-
A polyether chain (‑OCH₂CH₂OCH₂CH₂OCH₂CH₂‑) that enhances solubility in polar solvents.
-
A terminal primary amine (-NH₂), which is reactive in conjugation or crosslinking reactions.
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis protocol for this compound is published, analogous pathways from patent literature suggest a multi-step approach :
-
Protection of 1,3-Diaminopropane: Reacting 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) to selectively protect one amine group, yielding 3-aminopropyl carbamic acid tert-butyl ester .
-
Alkoxylation: Introducing ethylene glycol derivatives via nucleophilic substitution to form the polyether spacer.
-
Terminal Amine Formation: Deprotection or functionalization to generate the primary amine terminus.
Process Optimization
The patent AU746119B2 highlights the use of Boc protection as a safer alternative to benzyl-based groups, avoiding hazardous reagents like palladium catalysts . Yields for analogous compounds exceed 80% in steps involving vinylphosphonate additions, suggesting scalability for industrial production .
Physicochemical Properties
Collision Cross-Section (CCS) Data
Predicted CCS values for ionized forms of the compound, critical for mass spectrometric identification, are tabulated below :
Table 2: Predicted Collision Cross-Sections
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 277.21218 | 167.9 |
[M+Na]⁺ | 299.19412 | 172.6 |
[M+NH₄]⁺ | 294.23872 | 171.9 |
[M-H]⁻ | 275.19762 | 165.2 |
These values indicate a compact conformation in the gas phase, consistent with the molecule’s flexible polyether chain .
Solubility and Stability
-
Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the ethylene glycol moiety. Limited solubility in non-polar solvents.
-
Stability: The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), a property exploitable in controlled deprotection .
Analytical Characterization
Spectroscopic Data
Though experimental spectra are unavailable, predicted methodologies include:
-
NMR: Distinct signals for Boc methyl groups (δ ~1.4 ppm), polyether methylenes (δ ~3.5–3.7 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C NMR).
-
IR: Stretches for carbamate C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹).
Mass Spectrometry
The [M+H]⁺ ion at m/z 277.21218 aligns with the molecular formula, while fragmentation patterns would likely involve loss of the Boc group (-100 Da) .
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